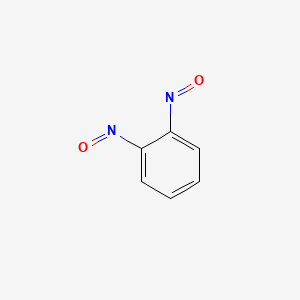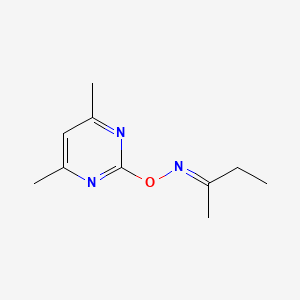
2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a fluorophenyl group, a piperidine ring, and an oxazole ring with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve high-pressure autoclave reactions, where compounds are subjected to specific temperatures and pressures to achieve the desired chemical transformations . For example, the use of platinum and carbon catalysts under controlled hydrogen pressure can facilitate the reduction and coupling reactions necessary for the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group.
2-(2-Fluorophenyl)pyrrolidine: An important intermediate used in organic synthesis and pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, including the oxazole ring and the carbonitrile group
Propiedades
Número CAS |
613652-02-1 |
|---|---|
Fórmula molecular |
C15H14FN3O |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14FN3O/c16-12-7-3-2-6-11(12)14-18-13(10-17)15(20-14)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-9H2 |
Clave InChI |
OZYFPYKYSRZDLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Solubilidad |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)


![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)


